5-Benzenesulfonylmethyl-3-phenyl-[1,2,4]oxadiazole
Overview
Description
5-Benzenesulfonylmethyl-3-phenyl-[1,2,4]oxadiazole is a heterocyclic compound that belongs to the oxadiazole family. This compound is characterized by its unique structure, which includes a 1,2,4-oxadiazole ring substituted with a benzenesulfonylmethyl group and a phenyl group. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Benzenesulfonylmethyl-3-phenyl-[1,2,4]oxadiazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of benzenesulfonylmethyl hydrazine with a suitable carboxylic acid derivative, such as a nitrile oxide, under acidic or basic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the oxadiazole ring .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability. The choice of solvents, temperature, and pressure conditions are carefully controlled to achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions
5-Benzenesulfonylmethyl-3-phenyl-[1,2,4]oxadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).
Reducing agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution reagents: Halogens (Cl₂, Br₂), nucleophiles (amines, thiols).
Major Products Formed
The major products formed from these reactions include sulfone derivatives, sulfide derivatives, and various substituted oxadiazole compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
5-Benzenesulfonylmethyl-3-phenyl-[1,2,4]oxadiazole has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-Benzenesulfonylmethyl-3-phenyl-[1,2,4]oxadiazole involves its interaction with specific molecular targets and pathways. For example, in its antimicrobial activity, the compound disrupts the integrity of microbial cell membranes, leading to cell lysis and death. In its anticancer activity, it inhibits key enzymes involved in cell proliferation and survival, such as kinases and proteases, thereby inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-Benzenesulfonylmethyl-3-phenyl-[1,2,4]oxadiazole include other oxadiazole derivatives, such as:
- 3-Phenyl-1,2,4-oxadiazole
- 5-Methyl-3-phenyl-1,2,4-oxadiazole
- 5-(4-Methylphenyl)-3-phenyl-1,2,4-oxadiazole
Uniqueness
The uniqueness of this compound lies in its benzenesulfonylmethyl group, which imparts distinct chemical reactivity and biological activity compared to other oxadiazole derivatives. This functional group enhances the compound’s ability to interact with specific molecular targets, making it a valuable scaffold for drug discovery and material science .
Properties
IUPAC Name |
5-(benzenesulfonylmethyl)-3-phenyl-1,2,4-oxadiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O3S/c18-21(19,13-9-5-2-6-10-13)11-14-16-15(17-20-14)12-7-3-1-4-8-12/h1-10H,11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWTYJEBSDUZORS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)CS(=O)(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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